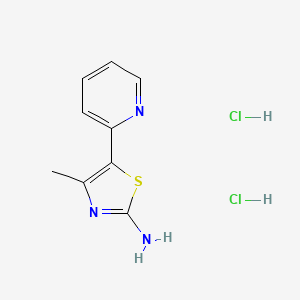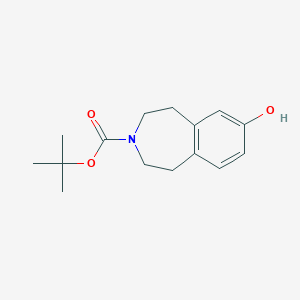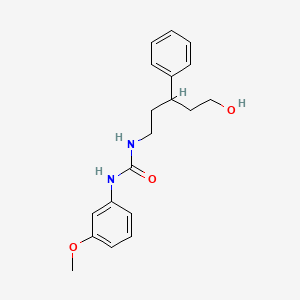![molecular formula C15H20N2O3 B2361270 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2183338-87-4](/img/structure/B2361270.png)
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a bicyclic structure with a pyrrolidine-2,5-dione (a type of lactam) and a cyclopropane carbonyl group attached to an azabicyclo[3.2.1]octane. This suggests that the compound may have interesting chemical properties due to the strained rings and the presence of multiple functional groups .
Molecular Structure Analysis
The compound contains several functional groups, including a lactam (pyrrolidine-2,5-dione), a cyclopropane, and an azabicyclo[3.2.1]octane. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the strained cyclopropane and azabicyclo[3.2.1]octane rings, as well as the lactam. The lactam could undergo hydrolysis to form an amino acid, while the cyclopropane could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and bicyclic structure. For example, the lactam could form hydrogen bonds, influencing the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The core structure of this compound is integral to the family of tropane alkaloids . These alkaloids have a wide range of biological activities and are of significant interest in medicinal chemistry. The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is crucial for creating these compounds, which include atropine and cocaine, known for their pharmacological effects.
Asymmetric Synthesis Methods
This compound is used in asymmetric synthesis methods, such as asymmetric 1,3-dipolar cycloadditions . These methods are essential for creating optically active substances with high diastereo- and enantioselectivities, which are valuable in developing drugs with specific chiral centers.
Enantioselective Catalysis
The compound’s scaffold is employed in enantioselective catalysis to achieve stereocontrolled formation of bicyclic structures . This is particularly important in the synthesis of chiral molecules, which can lead to the development of new medications with fewer side effects and improved efficacy.
Biochemical Research
In biochemical research, the compound’s framework is used to study the interaction of chemicals within biological systems . Understanding these interactions can lead to the discovery of new biochemical pathways and targets for drug therapy.
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the construction of complex organic molecules . Its versatility allows for the development of new synthetic methodologies, which can be applied to produce a variety of chemical entities.
Pharmacological Studies
In pharmacology, the compound’s structure is explored for its potential to bind to various biological targets . This can lead to the identification of new drug candidates and the optimization of existing ones for better therapeutic outcomes.
Medicinal Chemistry
The compound is studied for its role in the design of new medicinal agents . Its structural complexity and the ability to introduce various functional groups make it a valuable scaffold for the development of novel drugs.
Chemical Biology
In chemical biology, the compound is used to probe biological systems and understand the chemical basis of biological processes . This can provide insights into how drugs interact with biological molecules and lead to the design of more effective therapeutic agents.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZZSBMAQAQDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)



![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)
![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)

![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/no-structure.png)



